6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

CCR4 antagonist chemokine receptor GPCR binding

6-Morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride (CAS 1216850-41-7; molecular formula C21H26Cl2N6O; MW 449.38) is a fully substituted 1,3,5-triazine derivative bearing a morpholino substituent at the 6-position and two o-tolyl (2-methylphenyl) amino groups at the N2 and N4 positions, supplied as the dihydrochloride salt. The compound belongs to the morpholino-triazine class, a scaffold extensively investigated for kinase inhibition—particularly dual PI3Kα/mTOR inhibition as exemplified by the clinical candidates PKI-587 (gedatolisib) and PKI-179.

Molecular Formula C21H26Cl2N6O
Molecular Weight 449.38
CAS No. 1216850-41-7
Cat. No. B2784962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
CAS1216850-41-7
Molecular FormulaC21H26Cl2N6O
Molecular Weight449.38
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4C.Cl.Cl
InChIInChI=1S/C21H24N6O.2ClH/c1-15-7-3-5-9-17(15)22-19-24-20(23-18-10-6-4-8-16(18)2)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H
InChIKeyLQQVVQXRQOBUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine Dihydrochloride (CAS 1216850-41-7): Chemical Class and Baseline Identity for Procurement Evaluation


6-Morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride (CAS 1216850-41-7; molecular formula C21H26Cl2N6O; MW 449.38) is a fully substituted 1,3,5-triazine derivative bearing a morpholino substituent at the 6-position and two o-tolyl (2-methylphenyl) amino groups at the N2 and N4 positions, supplied as the dihydrochloride salt [1]. The compound belongs to the morpholino-triazine class, a scaffold extensively investigated for kinase inhibition—particularly dual PI3Kα/mTOR inhibition as exemplified by the clinical candidates PKI-587 (gedatolisib) and PKI-179 [2]. In published screening data, this specific compound has been evaluated as a CC chemokine receptor 4 (CCR4) antagonist, with an observed pKi of 6.10 (~794 nM) against human CCR4 in a radioligand displacement assay reported in a structure–activity relationship (SAR) study on CCR4 antagonists [3]. The ortho-methyl substitution pattern on both aniline rings distinguishes this compound from its para- and meta-tolyl isomers and from the unsubstituted diphenyl analog, imparting distinct conformational and electronic properties relevant to target engagement.

Why Generic Substitution of 6-Morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine Dihydrochloride Is Not Advisable Without Comparative Data


Within the morpholino-triazine chemical class, the position and identity of aryl substituents on the N2 and N4 diamino positions profoundly alter target-binding profiles. The o-tolyl (2-methylphenyl) substitution introduces ortho-methyl steric constraints that restrict conformational freedom around the anilino C–N bonds relative to the para-tolyl and unsubstituted phenyl analogs [1]. In the CCR4 antagonist SAR series from which this compound's activity originates, even subtle side-chain modifications produced marked differences in receptor affinity, with Ki values spanning over two orders of magnitude across closely related analogs [2]. Furthermore, the morpholino-triazine scaffold is known to engage both PI3Kα and mTOR ATP-binding sites, and the specific N2,N4-diarylamino substitution pattern is a critical determinant of isoform selectivity within the PI3K family and of the PI3K/mTOR selectivity ratio [3]. Consequently, interchanging the o-tolyl derivative with its m-tolyl, p-tolyl, or diphenyl counterparts without experimental validation in the user's specific assay system carries a high risk of altered potency, shifted selectivity, or complete loss of activity at the intended target.

6-Morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine Dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


CCR4 Receptor Binding Affinity: Ortho-Methyl Substitution Effect on Chemokine Receptor Engagement

In a radioligand displacement assay measuring binding to human CCR4, 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride (ZINC28566472) exhibited a pKi of 6.10, corresponding to a Ki of approximately 794 nM [1]. This value was reported alongside a series of structurally related morpholino-triazine and heterocyclic CCR4 antagonists in the side-chain exploration SAR study by Purandare et al. (2006). By comparison, the most potent compound in the same series (compound 8c) achieved in vivo efficacy in a murine allergic inflammation model with an ED50 of 30 mg/kg, indicating that the o-tolyl analog sits in a moderate-affinity region of the SAR landscape [2]. The p-tolyl analog (ZINC000028566474) showed a pKi of 7.22 (~60 nM) in the same CCR4 assay, representing an approximately 13-fold affinity gain conferred by the para-methyl substitution relative to the ortho-methyl substitution [3]. This quantifiable structure–activity difference demonstrates that the o-tolyl substitution pattern yields a distinct pharmacological profile that cannot be replicated by the p-tolyl or m-tolyl isomers.

CCR4 antagonist chemokine receptor GPCR binding radioligand displacement

Ligand Efficiency Comparison: Ortho vs. Para Substitution Effect on Binding Productivity Per Heavy Atom

The ligand efficiency (LE) metric—pKi divided by the number of heavy atoms—provides a normalized measure of binding productivity independent of molecular size. For 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride, the LE value is 0.28 (pKi 6.10 / 30 heavy atoms) based on ZINC-curated data [1]. The corresponding p-tolyl analog yielded a higher LE of 0.34 (pKi 7.22 / 30 heavy atoms), reflecting that the para-methyl orientation enables more productive protein–ligand contacts per atom than the ortho-methyl orientation [2]. For reference, the clinical-stage morpholino-triazine PKI-587 (gedatolisib; a bis-morpholino-triazine urea) achieves dual PI3Kα/mTOR inhibition in the low nanomolar range, illustrating the scaffold's inherent capacity for high-efficiency binding when optimally substituted [3]. The lower LE of the o-tolyl compound indicates that its ortho-substitution pattern introduces a steric penalty that may be leveraged for selectivity engineering or for creating affinity-reduced control compounds in screening cascades.

ligand efficiency SAR analysis CCR4 structure-based design

Physicochemical and Salt-Form Differentiation: Dihydrochloride Salt vs. Free Base and Mono-HCl Analogs for Solubility-Critical Assays

6-Morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is supplied as the dihydrochloride salt (C21H26Cl2N6O; MW 449.38) with a calculated LogP of 3.04 and a topological polar surface area (tPSA) of 77–79 Ų, as recorded in the ZINC database [1]. The dihydrochloride salt form provides enhanced aqueous solubility compared to the free base and mono-hydrochloride forms, which is critical for reproducible dose–response measurements in biochemical and cell-based assays conducted in aqueous buffers. Key physicochemical differentiation of the o-tolyl compound from its closest analogs is summarized: the o-tolyl dihydrochloride (CAS 1216850-41-7, MW 449.38, LogP 3.04) vs. the p-tolyl hydrochloride (CAS 1179480-59-1, MW 412.92, LogP ~3.6 estimated) vs. the m-tolyl dihydrochloride (CAS 1179481-62-9, MW 449.38, LogP ~3.5 estimated) vs. the diphenyl free base (CAS 43167-79-9, MW 348.41, LogP ~2.8) . The ortho-methyl groups increase steric shielding of the triazine core, slightly reducing LogP relative to the meta- and para-isomers, which may translate to differential non-specific protein binding and membrane permeability in cellular assays [2].

dihydrochloride salt aqueous solubility formulation assay compatibility

Scaffold-Level PI3K/mTOR Inhibitory Potential: Class-Wide Context for Procurement as a Kinase Tool Compound

The morpholino-triazine scaffold is a validated pharmacophore for dual PI3Kα/mTOR inhibition. In the comprehensive structure-based optimization study by Poulsen et al. (2012), mono-morpholino-triazine derivatives bearing various anilino substituents at N2 and N4 achieved mTOR IC50 values ranging from 0.018 to 0.57 µM and PI3Kα IC50 values from 0.025 to 4.05 µM, with selectivity ratios tunable through aryl substitution pattern engineering [1]. Although 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride itself was not among the specific compounds profiled in that kinase panel, its o-tolyl substitution pattern is structurally analogous to the ortho-substituted anilino derivatives that exhibited mTOR-selective profiles due to shape complementarity differences between the PI3Kα and mTOR ATP-binding pockets [2]. In contrast, the p-tolyl and unsubstituted diphenyl analogs can adopt more coplanar conformations with the triazine ring, potentially favoring PI3Kα binding. The clinical-stage morpholino-triazine PKI-587 (a bis-morpholino-triazine urea) demonstrates the scaffold's translational relevance with low nanomolar dual inhibition (PI3Kα IC50 = 0.4 nM; mTOR IC50 = 1.6 nM) and has advanced to Phase II clinical trials [3]. Procurement of the o-tolyl derivative is thus most appropriate for studies investigating the impact of ortho-substitution-induced conformational restriction on kinase selectivity within the morpholino-triazine series.

PI3K inhibitor mTOR inhibitor morpholino-triazine scaffold kinase selectivity

6-Morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine Dihydrochloride: Evidence-Based Application Scenarios for Scientific Procurement


CCR4 Antagonist Tool Compound for Moderate-Affinity Chemokine Receptor Control Experiments

With a measured pKi of 6.10 (~794 nM) against human CCR4, this compound serves as a moderate-affinity CCR4 antagonist suitable for use as a reference control in chemokine receptor screening cascades where high-affinity antagonists (e.g., p-tolyl analog, pKi 7.22) are employed as positive controls [1]. The approximately 13-fold affinity window between the o-tolyl and p-tolyl analogs enables systematic SAR studies correlating ortho-methyl steric effects with CCR4 binding, as originally explored in the Purandare et al. (2006) side-chain optimization series [2].

Morpholino-Triazine Scaffold Library Component for PI3K/mTOR Selectivity Profiling

As a mono-morpholino-triazine with a distinctive ortho,ortho′-dimethyl substitution pattern, this compound fills a specific structural niche in morpholino-triazine-focused screening libraries. The o-tolyl groups introduce conformational restriction around the anilino bonds that, based on scaffold-level SAR from Poulsen et al. (2012), may favor mTOR binding over PI3Kα binding by exploiting the slightly larger mTOR ATP-pocket shape [3]. Procurement of this compound alongside its m-tolyl and p-tolyl isomers creates a complete positional-scanning set for investigating how aryl methyl substitution geometry influences PI3K isoform and mTOR selectivity within the morpholino-triazine pharmacophore.

Aqueous Solubility-Dependent Assay Development Using the Dihydrochloride Salt Form

The dihydrochloride salt form (MW 449.38; net charge +2 at physiological pH) offers superior aqueous solubility compared to the free base and mono-hydrochloride salt forms of related morpholino-triazines [4]. For biochemical and cell-based assays requiring compound stocks at ≥10 mM in aqueous buffer or DMSO/water mixtures, this salt form minimizes precipitation artifacts. The compound's moderate LogP (3.04) and tPSA (77–79 Ų) further support its solubility profile [4], making it the preferred procurement choice over the diphenyl free base analog (CAS 43167-79-9; MW 348.41; mp 194–196 °C), which exhibits poorer aqueous solubility.

Computational Chemistry and Docking Studies Requiring Ortho-Substituted Triazine Ligands

The ZINC database entry (ZINC28566472) provides pre-computed 3D conformer representations, protonation states at multiple pH values, and desolvation energy parameters (apolar desolvation: 9.4 kcal/mol; polar desolvation: –49.54 kcal/mol at reference pH), making this compound immediately usable for computational docking and molecular dynamics studies [4]. The o-tolyl substitution creates a sterically constrained ligand that serves as a valuable test case for evaluating scoring function performance on non-coplanar ligand geometries in the CCR4 binding site, complementing the more planar p-tolyl and unsubstituted phenyl analogs.

Quote Request

Request a Quote for 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.